9-Benzyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-Benzyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C20H15NO . It has an average mass of 285.339 Da and a mono-isotopic mass of 285.115356 Da . The compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde and its derivatives is a topic of ongoing research. Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 9-Benzyl-9H-carbazole-3-carbaldehyde consists of a planar carbazole moiety . The carbazole moiety is oriented with respect to the adjacent benzene ring . More detailed information about the molecular structure can be found in the referenced papers .Physical And Chemical Properties Analysis
9-Benzyl-9H-carbazole-3-carbaldehyde has a molecular weight of 285.35 g/mol . The compound has a density of 1.19 g/cm³ . More detailed information about the physical and chemical properties can be found in the referenced papers .Scientific Research Applications
Chemical Synthesis Intermediate
“9-Benzyl-9H-carbazole-3-carbaldehyde” is often used as a starting material in organic synthesis. It plays a key role in the synthesis of other organic compounds .
Material Science
In the field of material science, this compound could potentially be used in the synthesis of polymers. For instance, a similar compound, “9-Ethyl-3-carbazolecarboxaldehyde”, has been used in the synthesis of poly (vinyl acetal)s .
Biological Research
Although specific applications of “9-Benzyl-9H-carbazole-3-carbaldehyde” in biological research are not well-documented, carbazole derivatives have been studied for their potential biological activities. For example, some carbazole derivatives have shown anticancer, antiviral, and antimicrobial properties .
Safety and Handling
While not a direct application, it’s important to note the safety and handling procedures associated with this compound. It may cause skin and eye irritation, and should be handled with appropriate personal protective equipment. It should be stored away from heat and flame, in a well-ventilated environment .
Mechanism of Action
Target of Action
Similar carbazole derivatives have been found to exhibit significant cytotoxic activity against various tumor cell lines , suggesting potential targets within cancer pathways.
Biochemical Pathways
Given the cytotoxic activity of similar carbazole derivatives , it can be inferred that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Similar carbazole derivatives have been found to exhibit cytotoxic activity, suggesting that this compound may induce cell death in certain cancer cell lines .
properties
IUPAC Name |
9-benzylcarbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNXZYWQXATWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389080 | |
Record name | 9-Benzyl-3-formylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-9H-carbazole-3-carbaldehyde | |
CAS RN |
54117-37-2 | |
Record name | 9-Benzyl-3-formylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Benzylcarbazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the carbazole scaffold and the 9-benzyl substituent in the observed antiplatelet activity of 9-Benzyl-9H-carbazole-3-carbaldehyde?
A1: The research suggests that both the carbazole scaffold and the 9-benzyl substituent are crucial for the antiplatelet activity of 9-Benzyl-9H-carbazole-3-carbaldehyde. While the exact mechanism of action remains unclear, the study investigated several derivatives with modifications to these structural elements. Notably, compounds like 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (3b), which retains the core structure, also exhibited significant antiplatelet activity, comparable to the lead compound and the known inhibitor YC-1 []. This observation suggests that the carbazole core structure and the benzyl group at the 9-position are essential for interacting with the biological target(s) responsible for the observed activity. Further studies exploring variations in the substituents on the benzyl ring could provide valuable insights into the structure-activity relationship and help optimize the antiplatelet potency of this class of compounds.
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